molecular formula C14H20O2 B7938271 4-(2,4,5-Trimethylphenyl)oxan-4-ol

4-(2,4,5-Trimethylphenyl)oxan-4-ol

Cat. No.: B7938271
M. Wt: 220.31 g/mol
InChI Key: GZKVMVRQPUGSMS-UHFFFAOYSA-N
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Description

4-(2,4,5-Trimethylphenyl)oxan-4-ol is a substituted oxane derivative featuring a 2,4,5-trimethylphenyl group attached to the oxan-4-ol ring. This compound belongs to the pyrans family (tetrahydropyran derivatives) and is characterized by its hydroxyl group at the 4-position of the oxane ring, combined with a sterically bulky aromatic substituent .

Properties

IUPAC Name

4-(2,4,5-trimethylphenyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-10-8-12(3)13(9-11(10)2)14(15)4-6-16-7-5-14/h8-9,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKVMVRQPUGSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2(CCOCC2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Oxan-4-ol Derivatives

4-(2-Methoxyphenyl)oxan-4-amine hydrochloride
  • Structure : Features a methoxy-substituted phenyl group at the 2-position and an amine hydrochloride moiety instead of a hydroxyl group.
  • Molecular Formula: C₁₂H₁₈ClNO₂ .
  • Key Differences :
    • The methoxy group (electron-donating) contrasts with the trimethyl groups (electron-neutral but sterically bulky) in 4-(2,4,5-Trimethylphenyl)oxan-4-ol, affecting solubility and electronic properties.
    • The hydrochloride salt form enhances water solubility compared to the free base form of the trimethylphenyl derivative .
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol
  • Structure : Contains a hydroxymethyl group at the 4-position and stereochemical specificity (3R,4R configuration).
  • Applications : Used as a chiral building block in organic synthesis and polymer chemistry due to its hydrogen-bonding capability and stereoselectivity .
  • Key Differences :
    • The hydroxymethyl group increases hydrophilicity, whereas the trimethylphenyl group in this compound enhances lipophilicity, impacting bioavailability and membrane permeability .

Substituted Phenyl Derivatives

Fluoro(2,4,6-trimethylphenyl)acetic acid
  • Structure : A fluorinated acetic acid derivative with a 2,4,6-trimethylphenyl group.
  • Key Differences: Fluorination introduces electronegativity and metabolic stability, contrasting with the non-fluorinated trimethylphenyl group in this compound. The acetic acid moiety enables carboxylate-based reactivity, unlike the hydroxyl group in the oxan-4-ol core .
3-Hydroxy-4-methoxycinnamic acid
  • Structure: A phenolic compound with hydroxy and methoxy groups on a cinnamic acid backbone.
  • Applications : Used in pharmacological research and cosmetics for antioxidant properties .
  • Key Differences :
    • The planar cinnamic acid structure contrasts with the tetrahedral oxane ring, leading to differences in conformational flexibility and intermolecular interactions .

Data Table: Comparative Analysis

Compound Molecular Formula Key Substituents Solubility Trends Applications
This compound Not explicitly provided 2,4,5-Trimethylphenyl, -OH Likely low (hydrophobic) Pharmaceuticals, intermediates
4-(2-Methoxyphenyl)oxan-4-amine HCl C₁₂H₁₈ClNO₂ 2-Methoxyphenyl, -NH₂·HCl High (ionic) Drug intermediates
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol Not explicitly provided Hydroxymethyl, -OH Moderate (polar) Chiral synthesis, polymers
Fluoro(2,4,6-trimethylphenyl)acetic acid Not explicitly provided 2,4,6-Trimethylphenyl, -COOH, F Low (fluorophilic) Fluorinated intermediates
3-Hydroxy-4-methoxycinnamic acid C₁₀H₁₀O₄ 3-OH, 4-OCH₃, cinnamate Moderate (polar) Antioxidants, cosmetics

Research Findings and Trends

  • Lipophilicity : Methyl groups enhance lipid solubility, making this compound suitable for lipid-based drug delivery systems, whereas fluorinated or carboxylated analogs prioritize metabolic stability or ionic interactions .
  • Synthetic Utility : Oxan-4-ol derivatives are versatile intermediates; for example, the hydroxymethyl variant enables stereoselective synthesis, while the trimethylphenyl variant may serve as a hydrophobic scaffold .

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